molecular formula C9H8I2O2 B12327132 Benzenepropanoic acid, 2,4-diiodo-

Benzenepropanoic acid, 2,4-diiodo-

Cat. No.: B12327132
M. Wt: 401.97 g/mol
InChI Key: FVIIXWLAJGKACG-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 2,4-diiodo- is an organic compound characterized by the presence of two iodine atoms attached to the benzene ring at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 2,4-diiodo- typically involves the iodination of benzenepropanoic acid derivatives. One common method is the electrophilic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired positions.

Industrial Production Methods

Industrial production of Benzenepropanoic acid, 2,4-diiodo- may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 2,4-diiodo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove iodine atoms, leading to the formation of less iodinated or deiodinated products.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deiodinated benzenepropanoic acid derivatives.

Scientific Research Applications

Benzenepropanoic acid, 2,4-diiodo- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s iodine content makes it useful in radiolabeling studies and as a tracer in biological experiments.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzenepropanoic acid, 2,4-diiodo- exerts its effects involves the interaction of its iodine atoms with molecular targets. The iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways and processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Benzenepropanoic acid, 4-hydroxy-: This compound has a hydroxyl group instead of iodine atoms, leading to different chemical properties and reactivity.

    1,4-Diiodo-2,5-dimethylbenzene: Similar in having iodine atoms, but differs in the position and presence of methyl groups.

Uniqueness

Benzenepropanoic acid, 2,4-diiodo- is unique due to its specific iodination pattern, which imparts distinct chemical properties and reactivity compared to other iodinated benzene derivatives. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H8I2O2

Molecular Weight

401.97 g/mol

IUPAC Name

3-(2,4-diiodophenyl)propanoic acid

InChI

InChI=1S/C9H8I2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)

InChI Key

FVIIXWLAJGKACG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)I)CCC(=O)O

Origin of Product

United States

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